molecular formula C7H6F3NO B15148316 3,4,5-Trifluoro-2-methoxyaniline

3,4,5-Trifluoro-2-methoxyaniline

Cat. No.: B15148316
M. Wt: 177.12 g/mol
InChI Key: YGHOHRUWSWAXNJ-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-2-methoxyaniline is an organic compound with the molecular formula C7H6F3NO. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-2-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 3,4,5-trifluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the benzene ring .

Scientific Research Applications

3,4,5-Trifluoro-2-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methoxy group can also influence the compound’s electronic properties and reactivity. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trifluoro-2-methoxyaniline is unique due to the combination of fluorine atoms and a methoxy group on the benzene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

3,4,5-trifluoro-2-methoxyaniline

InChI

InChI=1S/C7H6F3NO/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2H,11H2,1H3

InChI Key

YGHOHRUWSWAXNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1N)F)F)F

Origin of Product

United States

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